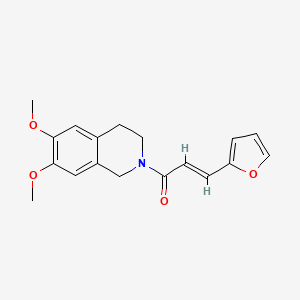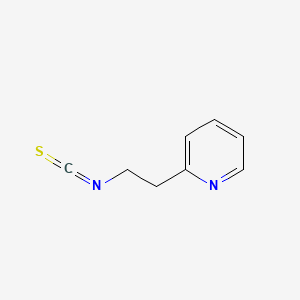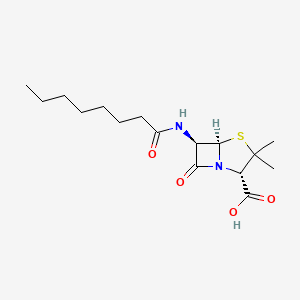![molecular formula C18H18N4O2S B1663215 8-(2-Oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one CAS No. 898918-58-6](/img/structure/B1663215.png)
8-(2-Oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML229 is a small molecule drug that functions as an inhibitor of heat shock protein 90 (HSP90). Heat shock protein 90 is a molecular chaperone involved in the proper folding, stability, and function of many proteins, including those that regulate cell growth and survival. Inhibiting heat shock protein 90 can disrupt these processes, making ML229 a potential therapeutic agent for various diseases, particularly infectious diseases like candidiasis .
Preparation Methods
The synthetic routes and reaction conditions for ML229 are not widely documented in publicly available sources. the preparation of similar small molecule inhibitors typically involves multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
ML229, as a small molecule inhibitor, can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from ML229, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in ML229 with another, often using nucleophiles or electrophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions would depend on the specific functional groups present in ML229 and the conditions used.
Scientific Research Applications
ML229 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: ML229 can be used as a tool compound to study the role of heat shock protein 90 in various chemical processes.
Biology: ML229 is used to investigate the biological functions of heat shock protein 90 and its role in cellular processes.
Industry: ML229 can be used in the development of new drugs and therapeutic agents, as well as in the study of protein folding and stability.
Mechanism of Action
ML229 exerts its effects by inhibiting heat shock protein 90, a molecular chaperone that assists in the proper folding, stability, and function of many proteins. By inhibiting heat shock protein 90, ML229 disrupts these processes, leading to the destabilization and degradation of client proteins. This can result in the inhibition of cell growth and survival, making ML229 a potential therapeutic agent for diseases like candidiasis .
Comparison with Similar Compounds
- Geldanamycin
- Radicicol
- 17-AAG (17-allylamino-17-demethoxygeldanamycin)
- AUY922 (luminespib)
Properties
CAS No. |
898918-58-6 |
|---|---|
Molecular Formula |
C18H18N4O2S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
8-(2-oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one |
InChI |
InChI=1S/C18H18N4O2S/c23-14(20-7-3-4-8-20)11-22-13-6-2-1-5-12(13)15-16(22)17(24)21-9-10-25-18(21)19-15/h1-2,5-6H,3-4,7-11H2 |
InChI Key |
KCFDEHUJFJKLQS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CN2C3=CC=CC=C3C4=C2C(=O)N5CCSC5=N4 |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C3=CC=CC=C3C4=C2C(=O)N5CCSC5=N4 |
Synonyms |
6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrothiazolo-[3′,2′:1,2]-pyrimido-[5,4-b]-indol-5(6H)-one; 2,3-Hihydro-6-[2-oxo-2-(1-pyrrolidinyl)ethyl]-thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide](/img/structure/B1663140.png)


![2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B1663148.png)


![2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one](/img/structure/B1663153.png)
![3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid](/img/structure/B1663154.png)
